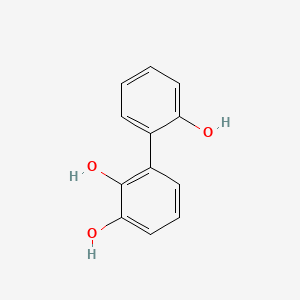
3-(2-Hydroxyphenyl)catechol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-2,2',3-triol is a member of catechols and a member of hydroxybiphenyls. It has a role as a mouse metabolite.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that catechol derivatives, including 3-(2-Hydroxyphenyl)catechol, exhibit notable antiviral properties. A study demonstrated that catechol and its derivatives inhibited the encephalomyocarditis virus (EMCV) in a dose-dependent manner. The structure of the substituent groups significantly affected the antiviral efficacy, with certain modifications enhancing activity against the virus .
Table 1: Antiviral Activity of Catechol Derivatives
| Compound | IC50 (mg/mL) | CC50 (mg/mL) | Inhibition (%) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| 4-Methylcatechol | 0.4 | 1.5 | 96.8 |
| 2-Methyl-1,4-benzenediol | 0.5 | 0.8 | 99.7 |
Neuroprotective Properties
Additionally, catechol derivatives have been studied for their neuroprotective effects, particularly in the context of Alzheimer's disease. Compounds similar to this compound have shown promise as acetylcholinesterase inhibitors, which are crucial for maintaining acetylcholine levels in the brain .
Environmental Science
Biodegradation of Aromatic Compounds
this compound serves as a substrate in the microbial degradation of aromatic compounds. For instance, it has been identified as a key intermediate in the degradation pathways of dibenzofuran by specific bacterial strains . This application is vital for bioremediation efforts aimed at reducing environmental pollution caused by aromatic hydrocarbons.
Catalysis
Redox Reactions
The compound has been explored for its reactivity in redox reactions, particularly in the context of metal-catalyzed processes. Studies have shown that catechols can participate in various catalytic cycles involving proton and electron transfers, making them suitable candidates for developing efficient catalysts for organic transformations .
Case Studies
- Antiviral Study : A comprehensive investigation into the antiviral effects of catechol derivatives revealed that structural modifications could lead to enhanced inhibition of EMCV, providing insights into designing more effective antiviral agents .
- Biodegradation Research : A study on Brevibacterium sp. demonstrated the role of this compound in degrading dibenzofuran, highlighting its potential in bioremediation strategies for contaminated environments .
Properties
CAS No. |
91368-55-7 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H10O3/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7,13-15H |
InChI Key |
USBNIYMZDQVDSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)O |
Key on ui other cas no. |
91368-55-7 |
Synonyms |
(1,1'-biphenyl)-2,2',3-triol 2,2',3-biphenyltriol 2,2',3-trihydroxybiphenyl 3-(2-hydroxyphenyl)catechol 3-HPCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















